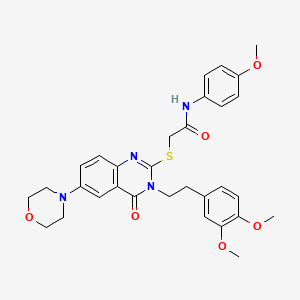

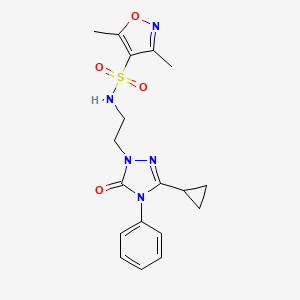

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

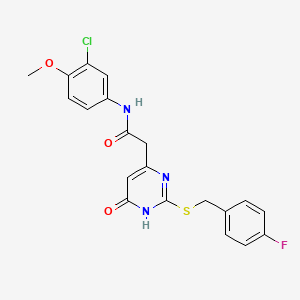

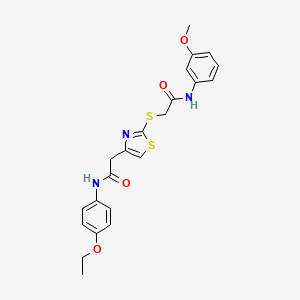

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating effective antibacterial agents. The precursor used in these syntheses is typically a compound with an azo group that is further reacted with active methylene compounds to produce a variety of derivatives including pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives . Another approach involves the decomposition of N-tosyl-1,2,3-triazoles with rhodium(II) acetate dimer in the presence of alcohols to form N-(2-alkoxyvinyl)sulfonamides, which can be further transformed into phthalans and phenethylamines .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives are confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . X-ray crystallography has also been employed to confirm the structures of certain triazole derivatives . These techniques ensure the accuracy of the synthesized compounds' structures, which is crucial for their biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives have been shown to undergo a range of chemical reactions. For instance, acid-catalyzed addition of alcohols or thiols to N-(2-alkoxyvinyl)sulfonamide-containing phthalans yields ketals and thioketals, respectively . Additionally, competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines has been observed when N-sulfonylamines react with 3-dimethylamino-2H-azirines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the sulfonamide moiety can significantly affect the compounds' solubility, stability, and reactivity. For example, the introduction of an oxazole ring at the 4'-position of biphenylsulfonamide results in improved potency and metabolic stability . The antibacterial activity of these compounds is also a key physical property, with some derivatives showing high activity against various bacterial strains .

Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing a sulfonamido moiety, similar in structure to the specified chemical, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of bacterial strains, suggesting their potential in developing new antibacterial agents. The synthesis approaches aim to introduce heterocyclic compounds that exhibit high antibacterial activities, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Endothelin Receptor Antagonism

Research has also been conducted on sulfonamide derivatives for their potential as endothelin receptor antagonists, particularly targeting the ETA receptor. These compounds have been shown to significantly improve potency and metabolic stability, making them promising candidates for the treatment of conditions such as congestive heart failure (Murugesan et al., 2000).

Metal Complex Formation

Sulfonamide-derived compounds have been synthesized and characterized for their ability to form complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). These complexes exhibit moderate to significant antibacterial activity and good antifungal activity, suggesting the potential of sulfonamide derivatives in the development of metal-based drugs (Chohan & Shad, 2011).

Antimicrobial Agents

Various azole derivatives containing sulfonamides have been synthesized and tested for their antimicrobial activities. Some of these compounds displayed activity against test microorganisms, indicating the potential of such derivatives in creating effective antimicrobial agents (Sahin et al., 2012).

Propriétés

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-12-16(13(2)27-21-12)28(25,26)19-10-11-22-18(24)23(15-6-4-3-5-7-15)17(20-22)14-8-9-14/h3-7,14,19H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVUKBULAUFGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)